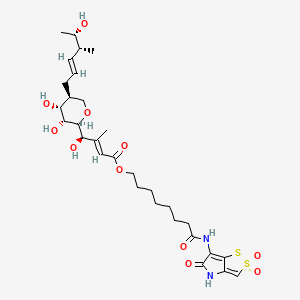
N-Caffeoyltyramin
Übersicht
Beschreibung
N-Caffeoyltyramine is a naturally occurring compound belonging to the class of hydroxycinnamic acid amides. It is found in various plants and is known for its antioxidant and anti-inflammatory properties. This compound has garnered significant interest due to its potential therapeutic applications in various fields, including medicine and biology .
Wissenschaftliche Forschungsanwendungen
N-Caffeoyltyramin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zu antioxidativen Mechanismen und Radikalfängeraktivitäten verwendet.
Biologie: Es wurde auf seine Rolle bei der Modulation der Genexpression und der zellulären Signalwege untersucht.
Medizin: Forschungen haben sein Potenzial bei der Behandlung von entzündlichen Erkrankungen und neurodegenerativen Erkrankungen gezeigt.
Industrie: Es wird aufgrund seiner gesundheitsfördernden Eigenschaften bei der Entwicklung von Nutrazeutika und Funktionslebensmitteln verwendet
5. Wirkmechanismus
This compound übt seine Wirkungen durch verschiedene molekulare Mechanismen aus:
Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress, indem es Wasserstoffatome oder Elektronen spendet.
Entzündungshemmende Aktivität: Es moduliert entzündliche Signalwege, indem es die Produktion von pro-inflammatorischen Zytokinen und Enzymen hemmt.
Modulation der Genexpression: Es beeinflusst die Expression von Mikro-RNAs und anderen regulatorischen Molekülen, die an zellulären Prozessen beteiligt sind
Wirkmechanismus
Target of Action
n-Caffeoyltyramine primarily targets Peptide deformylase and HNF4α . Peptide deformylase is an enzyme that removes the formyl group from the N-terminal Met of newly synthesized proteins . HNF4α, on the other hand, is a nuclear receptor that controls genes important in inflammatory bowel disease and Paneth cells .
Mode of Action
n-Caffeoyltyramine interacts with its targets and induces changes in their activity. It removes the formyl group from the N-terminal Met of newly synthesized proteins, a process that requires at least a dipeptide for an efficient rate of reaction . As an HNF4α agonist, n-Caffeoyltyramine interacts directly with HNF4α, exhibiting specificity for this target .
Biochemical Pathways
The major classes of genes altered by HNF4α, which n-Caffeoyltyramine targets, are involved in inflammatory bowel disease and Paneth cell biology . Multiple genes downregulated in inflammatory bowel disease are induced by n-Caffeoyltyramine .
Result of Action
n-Caffeoyltyramine has significant molecular and cellular effects. It reverses the effect of a high-fat diet on Paneth cells, inducing multiple markers, including a number of defensins, which are critical for Paneth cell function and intestinal barrier integrity . It also upregulates genes that play an important role in inflammatory bowel disease and that are downregulated in that disease .
Biochemische Analyse
Biochemical Properties
N-Caffeoyltyramine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with HNF4α, where it acts as a potent agonist. This interaction leads to the induction of lipophagy and the regulation of genes involved in lipid metabolism . Additionally, N-Caffeoyltyramine has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated cells .
Cellular Effects
N-Caffeoyltyramine exerts various effects on different cell types and cellular processes. In hepatocytes, it promotes the clearance of fat by inducing lipophagy, thereby reducing hepatic steatosis . In intestinal cells, N-Caffeoyltyramine influences the expression of genes involved in inflammatory bowel disease and Paneth cell biology . It also exhibits antioxidant activity, protecting cells from oxidative stress-induced apoptosis .
Molecular Mechanism
At the molecular level, N-Caffeoyltyramine exerts its effects through several mechanisms. It binds to HNF4α, activating this nuclear receptor and leading to the upregulation of genes involved in lipid metabolism and mitochondrial biogenesis . N-Caffeoyltyramine also inhibits the activation of the nuclear factor kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines . Additionally, it has been shown to increase the levels of dihydroceramides, which play a role in the induction of lipophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Caffeoyltyramine have been observed to change over time. Studies have shown that N-Caffeoyltyramine remains stable and effective over extended periods when administered orally . Long-term administration of N-Caffeoyltyramine in animal models has demonstrated sustained weight loss and reduction in hepatic steatosis without any signs of toxicity . The compound’s stability and prolonged efficacy make it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of N-Caffeoyltyramine vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce hepatic steatosis and promote weight loss without adverse effects . At higher doses, there is a potential for toxicity, although no significant toxic effects have been reported in the studies conducted so far . The dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical applications.
Metabolic Pathways
N-Caffeoyltyramine is involved in several metabolic pathways. It promotes fatty acid oxidation and increases mitochondrial mass and function . The compound also inhibits the conversion of dihydroceramides to ceramides, leading to the accumulation of dihydroceramides and the induction of lipophagy . These metabolic effects contribute to its therapeutic potential in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity.
Transport and Distribution
Within cells and tissues, N-Caffeoyltyramine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to target specific tissues and cells enhances its therapeutic efficacy and minimizes potential side effects.
Subcellular Localization
N-Caffeoyltyramine exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on lipid metabolism and mitochondrial biogenesis . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: N-Caffeoyltyramin kann durch die Reaktion von Kaffeesäure mit Tyramin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan. Die Reaktion wird bei Raumtemperatur durchgeführt, und das Produkt wird mittels Säulenchromatographie gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus pflanzlichen Quellen, wie z. B. Hanfschalen. Der Extraktionsprozess beinhaltet die Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie, um die reine Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: N-Caffeoyltyramin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu Chinonderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können es in seine entsprechenden Aminderivate umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen am aromatischen Ring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Säurechloride und Alkylhalogenide werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Chinonderivate.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Vergleich Mit ähnlichen Verbindungen
N-Caffeoyltyramin ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen strukturellen Merkmale und biologischen Aktivitäten einzigartig. Zu ähnlichen Verbindungen gehören:
N-Feruloyltyramin: Ähnlich in der Struktur, jedoch mit einer Ferulasäureeinheit anstelle von Kaffeesäure.
N-p-Cumaroyltyramin: Enthält eine p-Cumarinsäureeinheit.
Cannabisin B: Eine weitere bioaktive Verbindung, die in Hanf gefunden wird und unterschiedliche biologische Aktivitäten aufweist
Diese Verbindungen teilen einige gemeinsame Eigenschaften, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und Anwendungen, was this compound zu einer einzigartigen und wertvollen Verbindung für verschiedene Forschungs- und Industriezweige macht.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHUQLRHTJOKTA-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103188-48-3, 219773-48-5 | |
| Record name | N-Caffeoyltyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Caffeoyltyramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-CAFFEOYLTYRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LZ974DQ9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-cis-Caffeoyltyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-Amino-4-(2-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-ethoxy)-phenyl]-methanesulfonamide](/img/structure/B1240918.png)


![2-[(4S)-4-amino-5-[3-(3-aminopropylamino)propylamino]pentyl]guanidine](/img/structure/B1240921.png)


![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1240926.png)

![(NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine;hydrochloride](/img/structure/B1240929.png)

![3,3,14-Trimethyl-6-methoxy-3,14-dihydro-7H-4-oxa-14-azabenzo[a]naphthacene-7-one](/img/structure/B1240932.png)

![(5S)-5-Allyl-10-Methoxy-2,2,4-Trimethyl-2,5-Dihydro-1H-Chromeno[3,4-f]Quinoline](/img/structure/B1240936.png)
